Estrogenic Potency Ranking in Human Breast Cancer Cells: BPZ vs. BPA, BPF, BPS, and BPB
In a comparative estrogenic activity assessment using human breast cancer cell lines (MCF-7, T47D, and ZR-75-1), BPZ exhibited estrogenic potency greater than BPA but less than BPB and BPAF. The ranking of estrogenicity for six bisphenol analogues was determined as BPAF > BPB > BPZ ∼ BPA > BPF ∼ BPAP > BPS, based on cell proliferation and luciferase reporter gene assays [1][2]. This indicates that BPZ is not a lower-risk alternative to BPA in terms of estrogenic activity in this specific in vitro model.
| Evidence Dimension | Relative Estrogenic Potency (in vitro, human breast cancer cells) |
|---|---|
| Target Compound Data | BPZ: Ranked third, estrogenic potency greater than BPA (BPZ ∼ BPA) |
| Comparator Or Baseline | BPA: Ranked fourth (BPZ ∼ BPA), BPAF (ranked first, most potent), BPB (ranked second), BPF/BPAP (ranked fifth), BPS (ranked sixth, least potent) |
| Quantified Difference | Rank order: BPAF > BPB > BPZ ∼ BPA > BPF ∼ BPAP > BPS. BPZ and BPA were found to be approximately equivalent in estrogenic potency in this assay system. |
| Conditions | Human breast cancer cell lines (MCF-7, T47D, ZR-75-1); assessed by cell proliferation (E-screen) and estrogen response element (ERE)-luciferase reporter assays; concentration range 10^-11 to 10^-4 M |
Why This Matters
Procurement for toxicology studies or applications requiring low estrogenic activity must consider that BPZ, despite its structural difference from BPA, does not offer reduced in vitro estrogenicity in this model, and may even exhibit higher potency than BPA in some assays.
- [1] Mesnage, R., Phedonos, A., Arno, M., Balu, S., Corton, J. C., & Antoniou, M. N. (2017). Editor's Highlight: Transcriptome Profiling Reveals Bisphenol A Alternatives Activate Estrogen Receptor Alpha in Human Breast Cancer Cells. Toxicological Sciences, 158(2), 431-443. View Source
- [2] Food Packaging Forum. (2017). Estrogenic activity of BPA alternatives. View Source
